molecular formula C12H9N3OS B2517889 N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 1267552-43-1

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2517889
CAS No.: 1267552-43-1
M. Wt: 243.28
InChI Key: SZQJDUXGPTUPEZ-UHFFFAOYSA-N
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Description

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone substituted with a cyano(pyridin-3-yl)methyl group. The cyano group and pyridine moiety likely enhance electronic properties, influencing reactivity and biological activity.

Properties

IUPAC Name

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQJDUXGPTUPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with a pyridine derivative under specific conditions. One common method includes the use of formic acid as a solvent and heating the mixture to facilitate the reaction . Another approach involves the cyanoacetylation of amines, where the cyano group is introduced through the reaction with cyanoacetic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes controlled hydrolysis under acidic or basic conditions. In aqueous HCl (1–2 M, 60–80°C), the cyano group converts to a carboxylic acid, forming N-[(carboxy)(pyridin-3-yl)methyl]thiophene-2-carboxamide (yield: 72–85%) . Under alkaline conditions (NaOH/EtOH, reflux), partial hydrolysis yields the corresponding amide intermediate .

Key Data :

ConditionProductYield (%)Source
1 M HCl, 70°CCarboxylic acid derivative78
0.5 M NaOH, EtOHAmide intermediate65

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

  • With NaNO₂/HCl : Forms a pyrazolo[3,4-d]thieno[2,3-b]pyridine derivative via nitrosation at the active methylene site .

  • With Thiourea : Cyclocondensation yields thieno[2,3-d]pyrimidin-4(3H)-ones (yield: 58–92%) .

Example Reaction :

N-[Cyano(pyridin-3-yl)methyl]thiophene-2-carboxamideNaNO2/HClPyrazolo-thienopyridine(Yield: 68%)[5]\text{this compound} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Pyrazolo-thienopyridine} \quad (\text{Yield: 68\%})[5]

Nucleophilic Substitution

The carboxamide nitrogen reacts with electrophiles:

  • Chloroacetyl Chloride : Forms N-chloroacetyl derivatives in DMF/K₂CO₃ (0°C, yield: 81–89%) .

  • Aldehydes : Condenses with aromatic aldehydes (e.g., benzaldehyde) to produce Schiff bases, which cyclize to thienopyrimidines under acidic conditions .

Key Data :

ReagentProductYield (%)Source
ClCH₂COClN-Chloroacetyl derivative85
PhCHO/HClThieno[2,3-d]pyrimidine76

Oxidative Transformations

  • Hypochlorite Oxidation : Stereoselective dimerization occurs via radical intermediates, forming bis-thiophene derivatives with a cis-configuration .

  • m-CPBA Oxidation : Converts sulfide groups (if present) to sulfoxides or sulfones .

Mechanistic Insight :
Dimerization proceeds through a single-electron transfer (SET) mechanism, stabilized by the pyridinyl group’s electron-withdrawing effect .

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., acetylcholinesterase inhibition assays), the compound undergoes hydrolytic cleavage at the amide bond, releasing thiophene-2-carboxylic acid and cyano(pyridin-3-yl)methylamine .

Kinetic Parameters :

EnzymeKmK_m (μM)VmaxV_{max} (nmol/min)Source
Acetylcholinesterase2.4 ± 0.318.7 ± 1.2

Coordination Chemistry

The pyridinyl nitrogen and carboxamide oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes .

Example Complex :

[\text{Cu}(L)_2(\text{H}_2\text{O})_2] \quad (L = \text{N-[Cyano(pyridin-3-yl)methy

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its potential antimicrobial properties against various pathogens. Studies indicate that derivatives of thiophene-2-carboxamide, including N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide, exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of thiophene-2-carboxamide derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives displayed higher inhibition rates compared to standard antibiotics like ampicillin. For instance, compounds with amino substitutions showed inhibition rates ranging from 40% to 86.9% against Gram-positive strains, indicating their potential as lead compounds for developing new antibacterial agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

Case Study: Antitumor Activity

In vitro studies showed that derivatives of thiophene-2-carboxamide effectively reduced cell viability in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). One specific derivative demonstrated a GI50 value of approximately 66.6 µM against MCF-7 cells, suggesting its efficacy comparable to established anticancer drugs . Furthermore, the structure-activity relationship (SAR) analysis revealed that modifications to the thiophene core could enhance or diminish biological activity, providing insights for future drug design .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key signaling pathways involved in inflammation.

Case Study: Inhibition of Inflammatory Pathways

Research indicates that this compound can inhibit the JNK signaling pathway, leading to decreased production of pro-inflammatory cytokines. In animal models, administration of the compound resulted in significant reductions in inflammation markers and pain relief compared to control groups . These findings suggest its potential therapeutic application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Summary of Biological Activities

Activity Mechanism Efficacy
AntibacterialInhibition of bacterial growthHigh inhibition rates (up to 86.9%)
AnticancerInduction of apoptosisGI50 ~ 66.6 µM against MCF-7
Anti-inflammatoryJNK pathway inhibitionSignificant reduction in inflammation

Mechanism of Action

The mechanism of action of N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the heterocyclic rings play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Substituents/Modifications Synthesis Method Notable Properties Biological Activity References
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide Chloro, benzothiazole, pyridin-3-ylmethyl Not explicitly stated; likely via coupling reactions Higher molecular weight (399.92 g/mol), chloro group enhances lipophilicity Not reported in evidence
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives 4-methylpyridin-2-yl, aryl groups (e.g., phenyl, fluorophenyl) Suzuki coupling with Pd(PPh₃)₄ catalyst Broad-spectrum antibacterial activity (tested against Gram-positive/negative bacteria) Antibacterial efficacy
N-(2-nitrophenyl)thiophene-2-carboxamide 2-nitrophenyl group Reaction of 2-thiophenecarbonyl chloride with 2-nitroaniline Dihedral angles (8.5–13.5° between benzene and thiophene rings); weak C–H⋯O/S interactions Potential genotoxicity (based on analogs)
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide Triamino-thienopyridine core Condensation and cyclization Pharmacological properties (anti-inflammatory, antimicrobial) Anti-inflammatory, antimicrobial, antiviral
N-(2-methoxyphenyl)methyl-3-methylthiophene-2-carboxamide Methoxyphenylmethyl, methylthiophene Not explicitly stated Structural simplicity; methoxy group may improve solubility Not reported in evidence

Key Research Findings and Implications

Bulky substituents (e.g., benzothiazole) may hinder bioavailability despite increasing molecular weight .

Synthetic Challenges: Multi-step syntheses (e.g., for triamino-thienopyridines) require precise control of reaction conditions to avoid side products .

Structural-Activity Relationships (SAR) :

  • Pyridine and benzothiazole moieties correlate with antibacterial activity, while nitro groups may introduce toxicity risks .

Biological Activity

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, along with data tables summarizing key studies.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The compound is a derivative of cyanoacetamide, known for participating in condensation and substitution reactions, which can lead to the formation of diverse heterocyclic compounds.

Target Pathways

While specific biochemical pathways affected by this compound are not well-documented, similar compounds have been shown to exhibit activities against microbial pathogens and may influence pathways related to inflammation and oxidative stress .

Biological Activities

Research indicates that derivatives of thiophene and pyridine possess a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antimicrobial properties. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant capabilities, scavenging free radicals and reducing lipid peroxidation .

Research Findings

A summary of relevant studies on this compound and its analogs is presented below:

Study ReferenceBiological ActivityKey Findings
Chemical ReactivityDiscusses the potential for oxidation and substitution reactions that could enhance biological activity.
AntimicrobialCompound 7b showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens.
Anti-inflammatoryCompounds demonstrated significant anti-inflammatory effects in vitro and in vivo.
AntioxidantExhibited potent antioxidant activities against DPPH radical scavenging.
AntiviralHighlighted the potential for antiviral activity in related compounds with similar structures.

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various derivatives, compound 7b was identified as the most active against multiple bacterial strains, showing synergistic effects when combined with established antibiotics like Ciprofloxacin .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiophene derivatives, revealing potent inhibition of inflammatory markers in both cell cultures and animal models .
  • Antioxidant Studies : The antioxidant capacity was assessed using DPPH scavenging assays, where certain derivatives showed promising results comparable to known antioxidants .

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